Cy7 alkyne
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Overview
Description
Cy7 alkyne is a derivative of the heptamethine cyanine dye family, known for its near-infrared fluorescence properties. This compound is widely used in the field of bioimaging and fluorescence labeling due to its ability to emit light in the near-infrared region, which allows for deeper tissue penetration and reduced background fluorescence .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cy7 alkyne can be synthesized through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as “click chemistry.” This reaction involves the coupling of an azide-functionalized Cy7 dye with an alkyne group under mild conditions . The reaction is typically carried out in the presence of a copper catalyst and a ligand that stabilizes the copper in its +1 oxidation state .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes the purification of the final product through techniques such as high-performance liquid chromatography (HPLC) to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Cy7 alkyne primarily undergoes click chemistry reactions, specifically the CuAAC reaction. This reaction is highly efficient and selective, forming a stable triazole ring . Additionally, this compound can participate in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, which do not require a copper catalyst .
Common Reagents and Conditions
CuAAC Reaction: Copper sulfate (CuSO₄) and sodium ascorbate are commonly used as the copper source and reducing agent, respectively.
SPAAC Reaction: Strained cyclooctynes are used to facilitate the reaction without the need for a copper catalyst.
Major Products Formed
The major product formed from the CuAAC reaction is a triazole-linked Cy7 conjugate, which retains the fluorescent properties of the Cy7 dye .
Scientific Research Applications
Cy7 alkyne has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: Used as a fluorescent tag for studying molecular interactions and reaction mechanisms.
Biology: Employed in bioimaging to visualize cellular processes and track biomolecules in live cells.
Medicine: Utilized in diagnostic imaging to detect tumors and monitor therapeutic responses.
Industry: Applied in the development of fluorescent probes for quality control and environmental monitoring.
Mechanism of Action
Cy7 alkyne exerts its effects through its fluorescent properties. When excited by light of a specific wavelength, the compound emits light in the near-infrared region. This fluorescence is used to label and track biomolecules in various applications . The molecular targets and pathways involved include the specific binding of this compound to azide-functionalized biomolecules through click chemistry reactions .
Comparison with Similar Compounds
Cy7 alkyne is unique due to its near-infrared fluorescence, which allows for deeper tissue penetration and reduced background fluorescence compared to other fluorescent dyes . Similar compounds include:
Alexa Fluor 750: Another near-infrared dye with similar fluorescence properties.
IRDye 750: Known for its stability and brightness in near-infrared imaging.
Cyanine 7.5 alkyne: A derivative of Cy7 with slightly different spectral properties.
This compound stands out due to its high photostability and efficiency in click chemistry reactions, making it a preferred choice for many bioimaging applications .
Properties
Molecular Formula |
C37H44ClN3O |
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Molecular Weight |
582.2 g/mol |
IUPAC Name |
6-[3,3-dimethyl-2-[7-(1,3,3-trimethylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]indol-1-yl]-N-prop-2-ynylhexanamide;chloride |
InChI |
InChI=1S/C37H43N3O.ClH/c1-7-27-38-35(41)26-14-11-19-28-40-32-23-18-16-21-30(32)37(4,5)34(40)25-13-10-8-9-12-24-33-36(2,3)29-20-15-17-22-31(29)39(33)6;/h1,8-10,12-13,15-18,20-25H,11,14,19,26-28H2,2-6H3;1H |
InChI Key |
SNHQCXZQRHDGCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCC#C)(C)C)C)C.[Cl-] |
Origin of Product |
United States |
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